1-(3-Butoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3-Butoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the class of chromeno-pyrrole derivatives
Preparation Methods
The synthesis of 1-(3-Butoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method includes the reaction of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate with an aromatic aldehyde and an aliphatic amine . This reaction proceeds under specific conditions to yield the desired chromeno-pyrrole derivative. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-Butoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Cycloaddition: It can participate in cycloaddition reactions, forming complex cyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Butoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.
Medicine: Its derivatives are studied for their potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and electrochromic devices
Mechanism of Action
The mechanism of action of 1-(3-Butoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Butoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
2-alkyl-1-aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Thieno[3,4-c]pyrrole-4,6-dione derivatives: These compounds have a thieno-pyrrole core and are used in similar applications, such as organic electronics and materials science.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H25NO4 |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
1-(3-butoxyphenyl)-2-propyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H25NO4/c1-3-5-14-28-17-10-8-9-16(15-17)21-20-22(26)18-11-6-7-12-19(18)29-23(20)24(27)25(21)13-4-2/h6-12,15,21H,3-5,13-14H2,1-2H3 |
InChI Key |
WPKIPBVGYMKNQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCC)OC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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